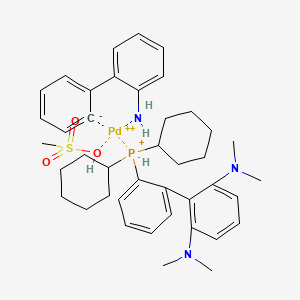
Methanesulfonato(2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in various chemical processes, making it a valuable tool in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the coordination of palladium with the ligands 2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl and 2’-amino-1,1’-biphenyl-2-yl. The reaction is carried out under inert conditions to prevent oxidation and degradation of the sensitive ligands. Methanesulfonate acts as a counterion to balance the charge of the complex.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes substitution reactions, where the palladium center facilitates the exchange of ligands. It is also involved in oxidative addition and reductive elimination reactions, which are key steps in catalytic cycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is widely used in scientific research due to its versatility and efficiency as a catalyst. In chemistry, it is employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
In biology and medicine, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new therapeutics.
In industry, the compound is used in the production of fine chemicals, polymers, and materials science. Its efficiency and selectivity in catalysis make it an important component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates its catalytic activity. The palladium center undergoes oxidative addition, where it inserts into a carbon-halogen bond, followed by transmetalation with an organoboron or organostannane reagent. Finally, reductive elimination occurs, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which provides both steric and electronic properties that enhance its catalytic performance. Similar compounds include:
Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in catalysis, but with different ligands and reactivity.
Palladium(II) acetate: A common palladium source in catalysis, but less stable and selective compared to the methanesulfonato complex.
Palladium(II) chloride: Widely used in catalysis, but with different ligand coordination and reactivity.
The unique combination of ligands in Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) provides enhanced stability and selectivity, making it a superior catalyst in many applications.
Propiedades
Fórmula molecular |
C41H56N3O3PPdS+2 |
|---|---|
Peso molecular |
808.4 g/mol |
Nombre IUPAC |
[2-[2,6-bis(dimethylamino)phenyl]phenyl]-dicyclohexylphosphanium;methanesulfonic acid;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
Clave InChI |
QAUJHLYEFTZVSE-UHFFFAOYSA-O |
SMILES canónico |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
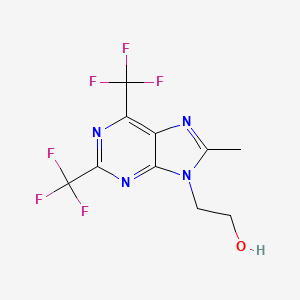
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)

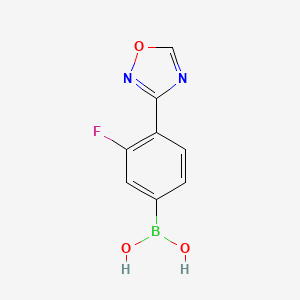


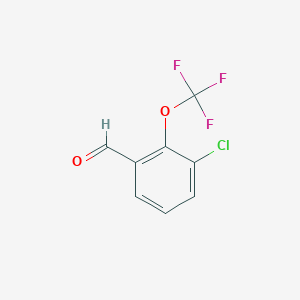
![((5,6-Dihydro-4h-cyclopenta[b]thiophen-2-yl)methyl)hydrazine](/img/structure/B12442138.png)
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
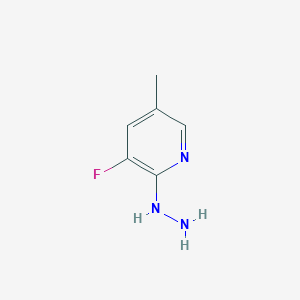
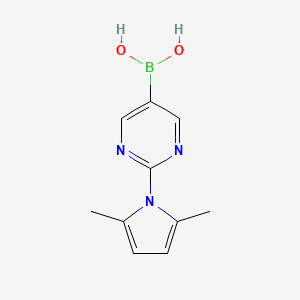
![15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12442164.png)
